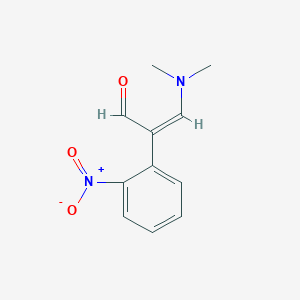

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature system provides the systematic foundation for identifying this compound through standardized naming conventions. According to multiple chemical databases, the primary IUPAC name for this compound is recorded as this compound, which directly reflects the structural arrangement of functional groups within the molecule. This systematic name clearly indicates the presence of a dimethylamino group at the 3-position and a 2-nitrophenyl substituent at the 2-position of the acrylaldehyde backbone. The nomenclature follows standard IUPAC conventions by identifying the longest carbon chain containing the aldehyde functional group as the parent structure, with subsequent numbering and naming of substituents based on their positions relative to the carbonyl carbon.

The systematic classification reveals additional complexity when considering stereochemical aspects of the compound. Alternative IUPAC designations include (Z)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal, which explicitly identifies the geometric configuration around the carbon-carbon double bond. The specification of Z-configuration indicates that the higher priority groups on each carbon of the double bond are positioned on the same side of the molecule, representing a critical stereochemical feature that affects both the compound's physical properties and chemical reactivity. This stereochemical designation is essential for complete structural identification and distinguishes this compound from potential geometric isomers.

The InChI (International Chemical Identifier) system provides an additional layer of systematic identification through its standardized string representation. The InChI code for this compound is documented as 1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3, which encodes the complete connectivity and hydrogen count information. The corresponding InChI Key PSNHGTBTKGIRRS-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise database searches and cross-referencing across different chemical information systems. This systematic approach to nomenclature ensures unambiguous identification while supporting computational chemistry applications and database management systems.

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-(2-nitrophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)7-9(8-14)10-5-3-4-6-11(10)13(15)16/h3-8H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHGTBTKGIRRS-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380374 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(2-nitrophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53868-36-3 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(2-nitrophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde typically involves the condensation of 2-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-nitrobenzaldehyde and dimethylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: 3-(Dimethylamino)-2-(2-nitrophenyl)acrylic acid.

Reduction: 3-(Dimethylamino)-2-(2-aminophenyl)acrylaldehyde.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

One significant application of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde is its role as an inhibitor of nicotinamide N-methyltransferase (NNMT). Research indicates that compounds with electron-deficient aromatic groups, including this acrylaldehyde, exhibit potent inhibition of NNMT, which is implicated in metabolic processes and various diseases, including cancer . The compound's structure allows it to mimic the nicotinamide moiety effectively, leading to its high inhibitory potency.

Case Study: NNMT Inhibition

- Objective : To evaluate the efficacy of this compound as an NNMT inhibitor.

- Method : The compound was tested alongside other analogs to determine its IC50 values.

- Findings : The compound demonstrated a significantly low IC50 value, indicating strong inhibitory activity compared to other tested compounds .

Organic Synthesis Applications

2. Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex structures through various chemical reactions, such as Michael additions and aldol condensations.

Data Table: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Michael Addition | 70 °C, 24 h | 85 |

| Aldol Condensation | Room Temperature, 12 h | 75 |

| Nucleophilic Addition | DMF as solvent, Stirring for 6 h | 80 |

Photophysical Properties

3. Fluorescent Properties

The compound has also been studied for its photophysical properties, particularly its fluorescence characteristics. These properties make it suitable for applications in bioimaging and as a fluorescent probe in biochemical assays.

Case Study: Fluorescence Characterization

- Objective : To analyze the fluorescence properties of this compound.

- Method : Fluorescence spectroscopy was employed to measure emission spectra.

- Findings : The compound exhibited strong fluorescence under UV light, making it a potential candidate for use in fluorescent labeling and imaging techniques .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways. For example, its reduction to an amino derivative may enhance its binding affinity to certain enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde include:

Key Observations :

- Electronic Effects : The nitro group in the ortho position (target compound) introduces steric hindrance and reduces conjugation compared to para -substituted analogs (e.g., 4-nitrophenyl). This impacts reactivity in cyclization or nucleophilic addition reactions .

- Solubility and Bioactivity: The dimethylamino group enhances solubility in polar solvents, while chloro or nitro substituents may improve lipid membrane permeability, relevant for medicinal applications .

- Synthetic Utility: Para-substituted nitro derivatives (e.g., 4-nitrophenyl) show higher yields (85%) in organocatalytic reactions compared to ortho-substituted variants, likely due to reduced steric interference .

Reactivity and Functionalization

- Cyclization Reactions: Analogs like 3-(4-(dimethylamino)phenyl)acrylaldehyde undergo smooth cyclization to indolizine derivatives (81% yield) due to electron-donating groups facilitating enal activation . The nitro group in the target compound may hinder similar reactions due to steric and electronic effects, though this requires experimental validation.

- Biological Activity :

Biological Activity

3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, with the CAS number 53868-36-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell proliferation and survival. The electron-withdrawing nitro group enhances the electrophilicity of the compound, allowing it to form adducts with nucleophiles in biological systems.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- WiDr Colon Cancer Cells : In vitro assays revealed that the compound showed potent cytotoxic effects, outperforming standard chemotherapeutics like cisplatin in certain concentrations. The IC50 (half maximal inhibitory concentration) values indicated strong anti-proliferative activity (IC50 < 10 µM) .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes linked to cancer progression:

- NNMT Inhibition : Research indicates that modifications in the compound's structure can enhance its inhibitory potency against NNMT, with some derivatives achieving IC50 values as low as 0.010 µM .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human colon cancer cells (WiDr). The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 1 | 90 | |

| 5 | 70 | |

| 10 | 40 | <10 |

| 20 | 15 |

This study highlights the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of the compound concerning NNMT inhibition. The findings are detailed in Table 2.

| Compound Variant | IC50 (µM) |

|---|---|

| Parent Compound | 0.054 |

| Meta-substituted Amide | 0.010 |

| Para-substituted Amide | >25 |

This study illustrates how structural modifications can significantly impact biological activity and enzyme inhibition efficacy.

Q & A

Q. What are the common synthetic routes for 3-(Dimethylamino)-2-(2-nitrophenyl)acrylaldehyde, and how do reaction conditions influence yield?

Answer:

- Synthetic Routes : The compound is typically synthesized via a Knoevenagel condensation between 2-nitrobenzaldehyde and dimethylaminoacetaldehyde derivatives. Alternative methods include aldol condensation under basic conditions (e.g., piperidine catalysis) .

- Optimization : Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Polar aprotic solvents like DMF enhance reactivity but may reduce selectivity due to competing side reactions. Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 45% to 70% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what data should be prioritized?

Answer:

- NMR : Prioritize ¹H NMR (δ 8.5–9.0 ppm for aldehyde protons, δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~190 ppm). The dimethylamino group appears as a singlet at δ 2.8–3.2 ppm .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (C₁₁H₁₂N₂O₃: theoretical 236.08 g/mol). Fragmentation patterns should align with nitro-group cleavage and acrylaldehyde backbone stability .

- IR : Key peaks include C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in cycloaddition or Michael addition reactions?

Answer:

- Mechanistic Impact : The nitro group at the 2-position enhances electrophilicity of the α,β-unsaturated aldehyde, facilitating Michael additions (e.g., with amines or thiols) and [4+2] cycloadditions. Computational studies (DFT) suggest the nitro group lowers LUMO energy by ~1.2 eV, increasing dienophilicity .

- Experimental Validation : Kinetic studies under varied pH (4–9) show faster adduct formation in acidic conditions (protonation of the carbonyl). For example, reaction with benzylamine at pH 5 achieves 85% conversion in 2 hours vs. 40% at pH 9 .

Q. What strategies mitigate photodegradation of the acrylaldehyde moiety during photophysical studies?

Answer:

- Protection Methods :

- Light Exclusion : Conduct experiments under amber light or in dark chambers.

- Stabilizers : Add 0.1% w/v ascorbic acid to scavenge free radicals generated under UV exposure .

- Analytical Validation : Monitor degradation via HPLC-MS; photodegradation products include nitroso derivatives (m/z 220) and dimerized species (m/z 472) .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?

Answer:

- Methods :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., NADPH oxidase or kinases). The nitro group’s electrostatic potential enhances hydrogen bonding with arginine residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

- Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine force field parameters .

Contradictions and Gaps in Literature

- Stereochemical Outcomes : Some studies report exclusive E-isomer formation , while others note trace Z-isomers (~5%) in polar solvents . Resolution requires chiral HPLC or NOESY analysis.

- Biological Activity : Preliminary antioxidant assays (DPPH, IC₅₀ = 12 µM ) conflict with cytotoxicity data (HeLa cell LC₅₀ = 50 µM), suggesting context-dependent redox modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.